molecular formula C9H16O2 B13564569 (E)-4-methyloct-3-enoic acid CAS No. 903503-35-5

(E)-4-methyloct-3-enoic acid

Cat. No.: B13564569
CAS No.: 903503-35-5
M. Wt: 156.22 g/mol
InChI Key: GRTXIEYPSMTXPB-SOFGYWHQSA-N
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Description

(E)-4-Methyloct-3-enoic acid is an aliphatic unsaturated carboxylic acid characterized by an eight-carbon chain (octanoic acid backbone) with a methyl branch at the fourth carbon and an E-configured double bond between carbons 3 and 4. This structural arrangement confers distinct physicochemical properties, including increased acidity compared to saturated analogs and enhanced lipophilicity due to the branched alkyl chain and conjugated double bond. The E-configuration ensures stereochemical rigidity, which may influence interactions with enzymes or receptors.

Properties

CAS No.

903503-35-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(E)-4-methyloct-3-enoic acid

InChI

InChI=1S/C9H16O2/c1-3-4-5-8(2)6-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11)/b8-6+

InChI Key

GRTXIEYPSMTXPB-SOFGYWHQSA-N

Isomeric SMILES

CCCC/C(=C/CC(=O)O)/C

Canonical SMILES

CCCCC(=CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyloct-3-enoic acid typically involves the use of starting materials such as octene derivatives. One common method is the hydroformylation of 4-methyl-1-octene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts like rhodium complexes and high-pressure carbon monoxide and hydrogen gas mixtures.

Industrial Production Methods

On an industrial scale, (E)-4-methyloct-3-enoic acid can be produced through the catalytic oxidation of 4-methyl-3-octene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyloct-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form diols or epoxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the double bond can be substituted with halogens in the presence of halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methyl-3,4-diol-octanoic acid.

    Reduction: Formation of 4-methyloctanol.

    Substitution: Formation of 4-methyl-3,4-dibromo-octanoic acid.

Scientific Research Applications

(E)-4-methyloct-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.

Mechanism of Action

The mechanism of action of (E)-4-methyloct-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond in the compound allows it to participate in various biochemical reactions, including enzyme-catalyzed transformations. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

(a) (E)-3-(4-Methoxyphenyl)-2-propenoic Acid (Cinnamic Acid Derivative)

  • Structure: Features an aromatic ring with a methoxy substituent at the para position, linked to a propenoic acid group.
  • Key Differences : The aromatic system enables strong UV absorption (λmax ~280 nm) and radical scavenging activity, unlike the aliphatic target compound.
  • Applications: Used in antioxidant and anti-inflammatory research due to its phenolic moiety .

(b) Ethyl (4E)-Oct-4-enoate

  • Structure: An ester derivative of oct-4-enoic acid with an ethyl group.
  • Key Differences : The ester group reduces acidity (pKa ~5 vs. ~4.5 for carboxylic acids) and increases volatility, making it suitable for flavor/fragrance industries. The double bond position (C4 vs. C3) alters molecular geometry and reactivity .

(c) 3-O-Feruloylquinic Acid

  • Structure : A cyclohexanecarboxylic acid esterified with ferulic acid.
  • Key Differences: The cyclic core and phenolic ester group enhance antioxidant capacity but reduce membrane permeability compared to the linear, aliphatic target compound. Sourced naturally from Coffea canephora, it is used in pharmacological research .

(d) 4-Ethoxy-3-Methoxyphenylacetic Acid

  • Structure : A phenylacetic acid derivative with ethoxy and methoxy substituents.
  • Key Differences : Aromatic substitution patterns correlate with CYP enzyme inhibition (e.g., CYP2C9, CYP3A4), a property less likely in aliphatic acids like the target compound. Its higher topological polar surface area (TPSA: 55.8 Ų) reduces lipid solubility compared to the target’s TPSA (~37 Ų) .

Table 1. Comparative Analysis of (E)-4-Methyloct-3-enoic Acid and Analogues

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
(E)-4-Methyloct-3-enoic acid C9H16O2 156.22 g/mol Carboxylic acid, E-alkene, methyl High lipophilicity, synthetic intermediate
(E)-3-(4-Methoxyphenyl)-2-propenoic acid C10H10O3 178.18 g/mol Aromatic, methoxy, carboxylic acid Antioxidant research
Ethyl (4E)-oct-4-enoate C10H18O2 170.25 g/mol Ester, E-alkene Flavor industry
3-O-Feruloylquinic acid C17H20O9 368.33 g/mol Cyclic carboxylic acid, phenolic ester Natural antioxidant
4-Ethoxy-3-methoxyphenylacetic acid C11H14O4 210.23 g/mol Aromatic, ethoxy/methoxy, carboxylic acid CYP inhibition

Q & A

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., logP, solubility) across databases?

  • Methodological Answer : Conduct independent measurements using standardized protocols (OECD guidelines). Compare with computational predictions (ChemAxon, ACD/Labs). Publish method-specific metadata (e.g., pH, temperature) to contextualize variations .

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